(2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol
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Overview
Description
(2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol is a heterocyclic compound that features both a pyridine ring and a benzimidazole ring. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the benzimidazole ring or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the aromatic rings .
Scientific Research Applications
(2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-3-yl)-1H-benzimidazole: Similar structure but lacks the hydroxyl group.
2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Contains an imidazo[4,5-b]pyridine ring instead of a benzimidazole ring.
Uniqueness
(2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol is unique due to the presence of both a pyridine ring and a benzimidazole ring, along with a hydroxyl group. This combination of structural features allows for diverse chemical reactivity and biological activity, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C13H11N3O |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
(2-pyridin-3-yl-3H-benzimidazol-5-yl)methanol |
InChI |
InChI=1S/C13H11N3O/c17-8-9-3-4-11-12(6-9)16-13(15-11)10-2-1-5-14-7-10/h1-7,17H,8H2,(H,15,16) |
InChI Key |
XJKJDTPRHGJPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)CO |
Origin of Product |
United States |
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